![molecular formula C11H11ClFN3 B1423339 4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338675-28-7](/img/structure/B1423339.png)
4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole (CMF-EFT) is a promising molecule in the field of organic synthesis. It is a triazole derivative of the phenyl group, containing a chlorine atom and an ethyl group. It is a versatile building block for the synthesis of various compounds and has been widely used in the fields of material science and medicine.
Scientific Research Applications
π-Hole Tetrel Bonding Interactions
Research by Ahmed et al. (2020) delves into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives that demonstrate self-assembled dimer formation in the solid state through O⋯π-hole tetrel bonding interactions. The study emphasizes the influence of substituents on the nucleophilic/electrophilic nature of groups, affecting the interaction energy of the C⋯O tetrel bond. This work lays a foundational understanding of the intermolecular interactions facilitated by compounds like 4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole, which could be pivotal in the development of novel materials and molecular recognition processes (Ahmed et al., 2020).
Intermolecular Interactions in 1,2,4-Triazoles
Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives, investigating their intermolecular interactions. These compounds displayed a range of interactions, including C–H⋯O, C–H⋯SC, and lp⋯π interactions, with their nature and energetics characterized through various analytical techniques. Such interactions are crucial for the understanding of molecular assembly, recognition, and the potential bioactivity of these compounds (Shukla et al., 2014).
Antimicrobial Screening
Rezki et al. (2017) investigated the antimicrobial potency of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains. The study showcased the synthesis and characterization of these compounds, followed by an in vitro assessment of their antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of 4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole derivatives in the development of new antimicrobial agents (Rezki et al., 2017).
properties
IUPAC Name |
4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-2-10-9(7-12)14-15-16(10)11-6-4-3-5-8(11)13/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDIZQLKKKBCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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